molecular formula C20H15NO3 B2686194 2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 186298-99-7

2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2686194
CAS No.: 186298-99-7
M. Wt: 317.344
InChI Key: IQOALYXGGXPZQO-UHFFFAOYSA-N
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Description

Isoquinolines are a class of organic compounds that are structurally similar to the compound you mentioned . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” are not available, isoquinoline derivatives can be synthesized by several methods . For instance, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .


Chemical Reactions Analysis

Isoquinolines undergo various chemical reactions. For example, they can be obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .


Physical and Chemical Properties Analysis

Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It crystallizes in the form of platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • One-step Synthesis and X-ray Analysis: This compound has been synthesized and characterized through HRMS, NMR spectra analyses, and single crystal X-ray diffraction. The study focused on isomeric compounds of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-one, highlighting their molecular structures and intermolecular interactions (Lu & He, 2012).

Chemical Transformations

  • Isoquinoline Derivatives: Research has been conducted on the synthesis of novel isoquinoline-1,3-dione derivatives, using a process that includes the Stobbe-type condensation and formation of 4-(4-methoxybenzylidene)isoquinoline-1,3-diones (Mahmoud, El-Shahawi, & Farahat, 2008).

Biological Activities and Applications

  • Potential Antiplasmodial Activity: A study on the synthesis and testing of (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide, which is derived from similar chemical structures, revealed significant antiplasmodial activities against Plasmodium falciparum strains (Hadanu et al., 2010).

Fluorescence and Spectroscopy

  • Fluorescence Quenching and Enhancement: The compound demonstrates solvent-dependent fluorescence emission and interactions with polyhydroxy compounds, indicating its potential use in fluorescence-based applications (Tamuly et al., 2006).

DNA Interaction

  • DNA Intercalation and Enzymatic Activity: A related benzo[g]isoquinoline-5,10-dione derivative has been found to act as a DNA intercalator and an inhibitor of enzymes like gyrase and mammalian topoisomerase I and II, suggesting potential applications in molecular biology and pharmaceutical research (Opitz et al., 2000).

Safety and Hazards

While specific safety and hazard information for “2-(4-methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is not available, it’s important to handle all chemicals with care and use appropriate safety measures. For example, 4-Methoxybenzyl alcohol, a related compound, is known to cause skin irritation and serious eye damage .

Future Directions

The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . These compounds have potential applications in various fields due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-24-15-10-8-13(9-11-15)12-21-19(22)16-6-2-4-14-5-3-7-17(18(14)16)20(21)23/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOALYXGGXPZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325697
Record name 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186298-99-7
Record name 2-[(4-methoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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